molecular formula C23H34N2O2S B15006396 1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

Cat. No.: B15006396
M. Wt: 402.6 g/mol
InChI Key: LNAVSMZOFXHYTO-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a complex organic compound that features both adamantane and piperazine moieties. The adamantane structure is known for its rigidity and stability, while the piperazine ring is a common scaffold in medicinal chemistry. The compound also contains a sulfonyl group attached to a trimethylbenzene ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of Adamantane Derivative: Adamantane can be functionalized using various reagents to introduce a reactive group, such as a halide or hydroxyl group.

    Sulfonylation: The trimethylbenzene ring can be sulfonylated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

    Piperazine Coupling: The functionalized adamantane and sulfonylated trimethylbenzene can be coupled with piperazine under suitable conditions, often using a base like triethylamine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the adamantane or piperazine rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: New compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological systems due to its unique structure.

    Medicine: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it could interact with biological targets like enzymes or receptors, modulating their activity. The adamantane moiety might provide stability and rigidity, while the piperazine ring could enhance binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

    1-(Adamantan-1-YL)piperazine: Lacks the sulfonyl group and trimethylbenzene ring.

    4-(2,4,6-trimethylbenzenesulfonyl)piperazine: Lacks the adamantane moiety.

    Adamantane derivatives: Various compounds with different functional groups attached to the adamantane ring.

Uniqueness

1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is unique due to the combination of the adamantane and piperazine structures with a sulfonylated trimethylbenzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for research and development.

Properties

Molecular Formula

C23H34N2O2S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(1-adamantyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C23H34N2O2S/c1-16-8-17(2)22(18(3)9-16)28(26,27)25-6-4-24(5-7-25)23-13-19-10-20(14-23)12-21(11-19)15-23/h8-9,19-21H,4-7,10-15H2,1-3H3

InChI Key

LNAVSMZOFXHYTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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